Lipoxygenase Inhibition vs. Des-isopropyl Analog
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is explicitly described as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism, while the 4-des-isopropyl analog (6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one) is primarily documented as a synthetic building block with no reported lipoxygenase activity [1]. The N-4 isopropyl substitution is therefore inferred to confer or significantly enhance this specific enzyme inhibitory activity, distinguishing the target compound within the benzoxazinone class [1].
| Evidence Dimension | Lipoxygenase Inhibitory Activity |
|---|---|
| Target Compound Data | Potent lipoxygenase inhibitor (qualitative description) |
| Comparator Or Baseline | 6-Bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (4-des-isopropyl analog) |
| Quantified Difference | Activity present in target; activity not reported for comparator |
| Conditions | In vitro enzyme assay context (specific assay not detailed in source) |
Why This Matters
This differential activity directly impacts compound selection for research programs targeting the lipoxygenase pathway, where the 4-isopropyl group appears critical for engaging the biological target.
- [1] MeSH Concept: 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one. Medical University of Lublin. Description as a potent lipoxygenase inhibitor. View Source
